molecular formula C19H20F3N5O7 B2483371 N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide CAS No. 306978-00-7

N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

カタログ番号 B2483371
CAS番号: 306978-00-7
分子量: 487.392
InChIキー: LUSWTDGRVZSZTE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of chemicals that have garnered attention in medicinal chemistry due to their complex structures and potential biological activities. Its structure suggests it may have specific interactions with biological targets, offering opportunities for therapeutic applications or as a tool in biochemical research.

Synthesis Analysis

The synthesis of compounds with similar structural features typically involves multi-step organic reactions, starting from basic building blocks like acetyl compounds, oxazoles, nitro-phenyl derivatives, and piperidine derivatives. Key steps may include condensation reactions, nitration, and the introduction of trifluoromethyl groups through selective functional group transformations (Jones et al., 2009).

科学的研究の応用

Novel Derivatives Synthesis and Pharmacological Evaluation

A study by Kumar et al. (2017) synthesized novel derivatives of a compound structurally similar to N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide. These derivatives demonstrated antidepressant and antianxiety activities in albino mice, indicating potential therapeutic applications in mental health disorders (Kumar et al., 2017).

Inhibitors of Soluble Epoxide Hydrolase

Research by Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, related to the chemical structure . These inhibitors showed promise for use in various disease models due to their potency and selectivity (Thalji et al., 2013).

Glycine Transporter 1 Inhibition

Yamamoto et al. (2016) reported on a compound structurally related to N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide, which demonstrated potent inhibitory activity on Glycine Transporter 1 (GlyT1). This suggests potential applications in modulating neurotransmitter systems (Yamamoto et al., 2016).

Inotropic Evaluation for Cardiac Function

Liu et al. (2009) synthesized derivatives structurally similar to the compound and evaluated them for positive inotropic activity, indicating potential uses in treating heart conditions (Liu et al., 2009).

CGRP Receptor Inhibition

Cann et al. (2012) developed derivatives of N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide as potent calcitonin gene-related peptide (CGRP) receptor antagonists, which could be significant in treating migraine and other CGRP-related disorders (Cann et al., 2012).

One-Pot Reaction Alternatives

Krauze et al. (2007) conducted a study involving a one-pot cyclocondensation reaction using components structurally related to the compound, demonstrating a novel method for synthesizing heterocyclic compounds (Krauze et al., 2007).

HIV-1 Inhibition

Imamura et al. (2006) incorporated the piperidine-4-carboxamide structure into CCR5 antagonists, resulting in compounds with potent HIV-1 inhibitory activity, suggesting applications in antiviral therapies (Imamura et al., 2006).

特性

IUPAC Name

N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O7/c1-10(28)14-8-13(34-24-14)9-23-18(29)11-2-4-25(5-3-11)17-15(26(30)31)6-12(19(20,21)22)7-16(17)27(32)33/h6-7,11,13H,2-5,8-9H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSWTDGRVZSZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC(C1)CNC(=O)C2CCN(CC2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。